4-Chloro-alpha,3-bis(trifluoromethyl)benzyl Alcohol 4-Chloro-alpha,3-bis(trifluoromethyl)benzyl Alcohol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15728453
InChI: InChI=1S/C9H5ClF6O/c10-6-2-1-4(7(17)9(14,15)16)3-5(6)8(11,12)13/h1-3,7,17H
SMILES:
Molecular Formula: C9H5ClF6O
Molecular Weight: 278.58 g/mol

4-Chloro-alpha,3-bis(trifluoromethyl)benzyl Alcohol

CAS No.:

Cat. No.: VC15728453

Molecular Formula: C9H5ClF6O

Molecular Weight: 278.58 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-alpha,3-bis(trifluoromethyl)benzyl Alcohol -

Specification

Molecular Formula C9H5ClF6O
Molecular Weight 278.58 g/mol
IUPAC Name 1-[4-chloro-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanol
Standard InChI InChI=1S/C9H5ClF6O/c10-6-2-1-4(7(17)9(14,15)16)3-5(6)8(11,12)13/h1-3,7,17H
Standard InChI Key XCGVALKARGFJFN-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1C(C(F)(F)F)O)C(F)(F)F)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-[4-chloro-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanol, reflects its substitution pattern: a chlorine atom at the para position and a trifluoromethyl group at the meta position on the benzene ring, with an additional trifluoroethanol moiety attached to the benzyl carbon . The Canonical SMILES representation, C1=CC(=C(C=C1C(C(F)(F)F)O)C(F)(F)F)Cl\text{C1=CC(=C(C=C1C(C(F)(F)F)O)C(F)(F)F)Cl}, highlights the spatial arrangement of substituents.

PropertyValueSource
Molecular FormulaC9H5ClF6O\text{C}_9\text{H}_5\text{ClF}_6\text{O}
Molecular Weight278.58 g/mol
Boiling PointNot reported
Melting PointNot reported
SolubilityLikely low in water due to fluorination
StabilityStable under ambient conditions; decomposes under extreme heat/light

The compound’s low solubility in aqueous media is attributed to the hydrophobic trifluoromethyl groups, while its stability under standard laboratory conditions facilitates handling .

Synthesis and Analytical Characterization

Synthetic Routes

The synthesis of 4-chloro-alpha,3-bis(trifluoromethyl)benzyl alcohol typically involves sequential halogenation and trifluoromethylation steps. A proposed pathway (Figure 1) begins with 4-chloro-3-(trifluoromethyl)benzaldehyde, which undergoes nucleophilic addition with a trifluoromethylating agent (e.g., Ruppert-Prakash reagent, CF3SiMe3\text{CF}_3\text{SiMe}_3) followed by reduction of the resultant ketone.

Key considerations:

  • Temperature control: Reactions are conducted at −78°C to 0°C to minimize side reactions.

  • Solvent selection: Tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred for their ability to dissolve fluorinated intermediates.

  • Purification: Column chromatography or recrystallization yields products with >95% purity.

Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H^1\text{H} NMR: Signals for the aromatic protons appear as a multiplet (δ 7.4–7.8 ppm), while the hydroxyl proton resonates near δ 5.5 ppm.

  • 19F^{19}\text{F} NMR: Distinct peaks for the two trifluoromethyl groups (δ −60 to −70 ppm).

Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 278.58.

Reactivity and Functionalization

Electrophilic Substitution

The electron-withdrawing effects of the trifluoromethyl groups activate the benzene ring toward nucleophilic aromatic substitution at the ortho and para positions relative to the chlorine atom. For example, reaction with amines or alkoxides yields substituted derivatives with potential bioactivity.

Oxidation and Reduction

  • Oxidation: The benzylic alcohol can be oxidized to the corresponding ketone using Jones reagent (CrO3\text{CrO}_3) or Swern conditions.

  • Reduction: Catalytic hydrogenation (H2_2/Pd-C) reduces the aromatic ring, though this is seldom employed due to the stability of the fluorinated system.

Applications in Pharmaceutical and Agrochemical Research

Drug Discovery

The compound’s trifluoromethyl groups enhance metabolic stability and membrane permeability, making it a valuable scaffold in kinase inhibitor design. For instance, derivatives have shown preliminary activity against epidermal growth factor receptor (EGFR) in preclinical studies.

Agrochemical Development

In agrochemicals, its chlorine atom facilitates herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis. Field trials of analogs have demonstrated efficacy against broadleaf weeds at concentrations ≤ 100 ppm.

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s interactions with biological targets (e.g., enzymes, receptors) via X-ray crystallography or cryo-EM.

  • Process Optimization: Develop greener synthetic routes using flow chemistry or biocatalysis to improve yield and reduce waste.

  • Toxicology Profiling: Conduct in vivo studies to assess chronic exposure risks and establish occupational exposure limits (OELs) .

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